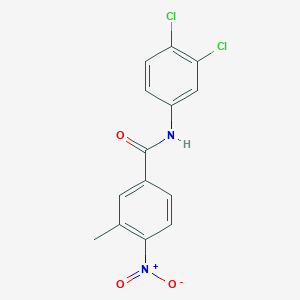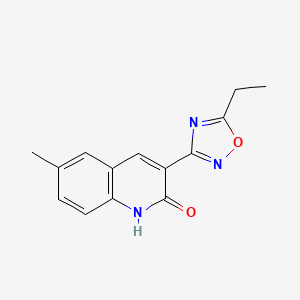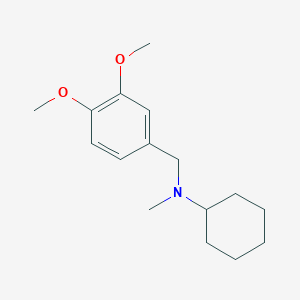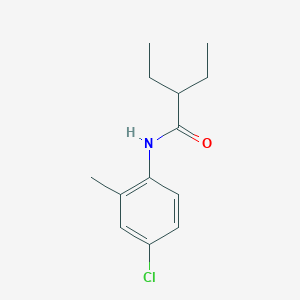![molecular formula C17H19NO3 B5879741 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)
1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene, also known as TBN-1, is a chemical compound that has been widely used in scientific research. TBN-1 is a nitrobenzene derivative that has been synthesized for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Scientific Research Applications
1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been widely used in scientific research due to its potential applications in various fields. In medicinal chemistry, 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has also been studied for its potential as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate photosensitizing agents.
In material science, 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been used as a linker molecule in the synthesis of MOFs due to its unique structural properties.
In environmental science, 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been studied for its potential as a pollutant. It has been shown to be persistent in the environment and can accumulate in aquatic organisms. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has also been detected in wastewater treatment plants and surface water, indicating its potential as a contaminant.
Mechanism of Action
The mechanism of action of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene is not fully understood, but it is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and cancer. By inhibiting COX-2 activity, 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene may reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. It has been shown to inhibit the production of prostaglandins and reduce the expression of inflammatory cytokines. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has also been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and colon cancer.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene is its potential as a photosensitizer in photodynamic therapy. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been shown to have high singlet oxygen quantum yield, which is crucial for the efficiency of photodynamic therapy. Another advantage of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene is its potential as a building block for the synthesis of functional materials, such as MOFs. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has unique structural properties that make it a suitable linker molecule for the synthesis of MOFs.
One limitation of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene is its potential as a pollutant. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been shown to be persistent in the environment and can accumulate in aquatic organisms. This may have negative impacts on the environment and human health.
Future Directions
There are several future directions for the study of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene. One direction is the development of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene-based materials for various applications, such as gas storage, separation, and catalysis. Another direction is the study of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene as a potential photosensitizer in photodynamic therapy. Further research is needed to determine the efficiency and safety of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene in photodynamic therapy. Additionally, the environmental impact of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene needs to be further studied to determine its potential as a pollutant and its effects on human health.
Synthesis Methods
The synthesis of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene involves the reaction of 1-chloromethyl-4-tert-butylphenoxybenzene with sodium nitrite in the presence of copper powder. This reaction leads to the formation of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene, which can be purified by column chromatography. The yield of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene synthesis is typically around 60-70%.
properties
IUPAC Name |
1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)14-7-9-16(10-8-14)21-12-13-5-4-6-15(11-13)18(19)20/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIPRBAAYPFIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Tert-butylphenoxy)methyl]-3-nitrobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)
![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)
![3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5879695.png)


methanone](/img/structure/B5879711.png)


![N-(2,3-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5879728.png)
![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)